CB1 Receptor Binding Affinity: AM251 vs SR141716A (Rimonabant) Quantitative Comparison
In a systematic structure-activity relationship (SAR) study of pyrazole derivatives, AM251 exhibited superior CB1 receptor binding affinity compared to the prototypical antagonist SR141716A (rimonabant). The p-iodo substitution on the C-5 phenyl ring of AM251 confers a 35% improvement in binding affinity relative to the p-chloro substituted SR141716A [1]. This affinity enhancement translates directly to lower compound requirements for achieving equivalent receptor occupancy in competitive binding assays [2].
| Evidence Dimension | CB1 receptor equilibrium dissociation constant (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 7.49 ± 0.6 nM |
| Comparator Or Baseline | SR141716A (rimonabant): Kᵢ = 11.5 nM |
| Quantified Difference | 1.53-fold higher affinity (35% improvement); ΔKᵢ = 4.0 nM |
| Conditions | Competition binding assay using [¹²⁵I]-AM251 radioligand against rat cannabinoid receptor 1; forebrain membrane preparations |
Why This Matters
Procurement of AM251 over SR141716A enables lower compound usage per assay (approximately 35% less material for equivalent CB1 occupancy), directly reducing experimental costs in high-throughput screening campaigns.
- [1] Lan R, Liu Q, Fan P, et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J Med Chem. 1999;42(4):769-776. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. AM251 Ligand Page (ID: 3317). Binding affinity determined by competition assay with [¹²⁵I]-AM251 against rat cannabinoid receptor 1; pKᵢ = 9.22, Kᵢ = 0.6 nM. J Med Chem (2003) 46:642-645. View Source
